molecular formula C19H24N2O4 B2360447 (E)-N-(3-(1H-pyrrol-1-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1226487-86-0

(E)-N-(3-(1H-pyrrol-1-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2360447
CAS No.: 1226487-86-0
M. Wt: 344.411
InChI Key: VABXNQNWWDHQBQ-BQYQJAHWSA-N
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Description

(E)-N-(3-(1H-pyrrol-1-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound that features a pyrrole ring, a propyl chain, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-(1H-pyrrol-1-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Acrylamide Moiety: The acrylamide group can be synthesized through the reaction of an amine with acryloyl chloride under basic conditions.

    Coupling of the Trimethoxyphenyl Group: The final step involves coupling the trimethoxyphenyl group to the acrylamide moiety, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-(1H-pyrrol-1-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert double bonds to single bonds or reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(3-(1H-pyrrol-1-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-(1H-pyrrol-1-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer specific chemical reactivity and biological activity. The presence of the pyrrole ring, propyl chain, and trimethoxyphenyl group can influence its interactions with molecular targets and its overall properties.

Properties

IUPAC Name

(E)-N-(3-pyrrol-1-ylpropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-23-16-13-15(14-17(24-2)19(16)25-3)7-8-18(22)20-9-6-12-21-10-4-5-11-21/h4-5,7-8,10-11,13-14H,6,9,12H2,1-3H3,(H,20,22)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABXNQNWWDHQBQ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCCN2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCCN2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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